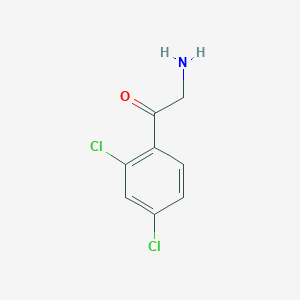

2-Amino-2',4'-dichloroacetophenone

Beschreibung

Overview of its Significance as a Research Compound

The primary significance of 2-Amino-2',4'-dichloroacetophenone in academic and industrial research lies in its function as a key precursor for the synthesis of pharmaceutically active compounds. It is a white crystalline solid, and its identity is well-defined by its CAS number 313553-17-2 and molecular formula C8H7Cl2NO. hongjinchem.com The presence of the amino and dichloro-substituted phenyl moieties allows for a variety of chemical modifications, enabling the creation of a diverse range of derivatives.

Research has indicated that derivatives of this compound have potential therapeutic applications, including analgesic and anti-inflammatory properties. Furthermore, some studies have explored its derivatives for their potential as bronchodilators. One of the most significant applications of its related compound, 2',4'-dichloroacetophenone (B156173), is as a crucial raw material in the synthesis of the broad-spectrum antifungal drug ketoconazole. guidechem.com This highlights the importance of the dichloroacetophenone scaffold in the development of antifungal agents. nih.govnih.govconicet.gov.ar

Beyond its role in pharmaceutical synthesis, this compound is also employed in biochemical research, particularly in studies related to enzyme inhibition and receptor binding, which are fundamental to the drug discovery process. chemimpex.com Its utility extends to the synthesis of dyes and pigments, showcasing its versatility in different areas of chemical manufacturing. chemimpex.com

Context within Substituted Acetophenones and Aminoacetophenones Research

Substituted acetophenones, as a class of compounds, are fundamental building blocks in organic synthesis. mdpi.com They are widely used in the preparation of a vast array of heterocyclic compounds and other complex molecules with diverse biological activities. uobaghdad.edu.iq The introduction of various substituents onto the acetophenone (B1666503) framework allows for the fine-tuning of the molecule's steric and electronic properties, which in turn influences its reactivity and the biological activity of its derivatives. google.com

Aminoacetophenones, a subset of substituted acetophenones, are particularly valuable in the field of diversity-oriented synthesis (DOS). mdpi.com DOS is a strategy employed in drug discovery to generate large libraries of structurally diverse molecules from a common starting material. mdpi.com Aminoacetophenones serve as versatile starting blocks for the synthesis of analogues of naturally occurring compounds such as flavones, coumarins, and chalcones, which are known to possess a wide range of pharmacological properties. mdpi.com The amino group provides a nucleophilic center that can be readily functionalized, facilitating the construction of more complex molecular architectures. frontiersin.orgresearchgate.net

The specific structure of this compound, with its dichlorinated phenyl ring, places it within a group of halogenated acetophenones that have been investigated for various bioactivities. mdpi.com The presence of chlorine atoms can significantly impact the lipophilicity and metabolic stability of a molecule, which are critical parameters in drug design.

Academic Research Trajectories and Interdisciplinary Relevance

The academic research involving this compound and its close analogues primarily follows trajectories within medicinal chemistry and synthetic organic chemistry. The main focus is on its application as a scaffold for the development of new therapeutic agents. Its role as an intermediate in the synthesis of antifungal drugs is a well-established research avenue. guidechem.com

The interdisciplinary relevance of this compound is evident in its application across different scientific fields. In medicinal chemistry , it is a key component in the design and synthesis of novel drug candidates. chemimpex.com In organic synthesis , it serves as a versatile building block for creating complex heterocyclic systems. mdpi.comfrontiersin.org The study of its reaction mechanisms and the development of efficient synthetic routes for its derivatives are active areas of research. Furthermore, its use in the production of dyes and its application in analytical chemistry as a reagent highlight its relevance in materials science and analytical science . chemimpex.comsigmaaldrich.com The investigation of its derivatives' biological activities also connects its research to the fields of pharmacology and biochemistry . chemimpex.com

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-amino-1-(2,4-dichlorophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Cl2NO/c9-5-1-2-6(7(10)3-5)8(12)4-11/h1-3H,4,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYQSJEQBJVHARP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00971509 | |

| Record name | 2-Amino-1-(2,4-dichlorophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00971509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5614-33-5 | |

| Record name | 2-Amino-1-(2,4-dichlorophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00971509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Chemical Transformations

Synthetic Routes to 2-Amino-2',4'-dichloroacetophenone and its Analogues

The synthesis of this compound can be approached through several strategic pathways, primarily involving the introduction of the amino group at the α-position and the halogenation of the aromatic ring.

Strategies for Amino Group Introduction

The introduction of an amino group onto an acetophenone (B1666503) scaffold is a critical step in forming the target molecule. One common strategy involves the direct amination of a suitable precursor. For instance, nucleophilic aromatic substitution on 2',4'-dichloroacetophenone (B156173) can be employed to introduce the amino group. This often requires high temperatures and the use of a catalyst, such as copper(I) iodide, with ammonia (B1221849) or primary amines serving as the nitrogen source.

Another approach is the reduction of a corresponding nitro derivative. Although this adds steps to the synthesis, it is a well-established and reliable method for introducing an amino group onto an aromatic ring. The choice of reducing agent is crucial to avoid unwanted side reactions.

Furthermore, the amino group can be introduced via the Gabriel synthesis or by the displacement of a halide from an α-haloacetophenone. These methods offer alternative routes that can be advantageous depending on the desired substitution pattern and the availability of starting materials.

Halogenation of Precursor Aminoacetophenones

The direct chlorination of aminoacetophenone derivatives presents a viable route to dichlorinated analogues. For example, the chlorination of 4'-aminoacetophenone (B505616) can be achieved using chlorine gas in a suitable solvent like acetic acid. This method has been used to prepare 4'-amino-3',5'-dichloroacetophenone. rsc.orgresearchgate.net The reaction conditions, such as temperature and the molar equivalents of the chlorinating agent, are critical for achieving the desired degree of halogenation and regioselectivity. rsc.org For instance, bubbling chlorine gas through a solution of 4'-amino-2-(t-butylamino)acetophenone dihydrochloride (B599025) in ethanol (B145695) at low temperatures (0-10°C) has been shown to yield 4'-amino-2-(t-butylamino)-3',5'-dichloroacetophenone in good yields. rsc.org

However, achieving selective chlorination at specific positions on the aromatic ring, especially in the presence of an activating amino group, can be challenging and may require the use of protecting groups or specific directing groups to control the regioselectivity of the halogenation.

Synthesis from Dichloroacetophenone Precursors

A major pathway to this compound involves the synthesis of the key intermediate, 2',4'-dichloroacetophenone, followed by the introduction of the amino group.

The Friedel-Crafts acylation is a cornerstone reaction for the synthesis of acetophenones. In the context of 2',4'-dichloroacetophenone, this typically involves the reaction of m-dichlorobenzene with an acylating agent in the presence of a Lewis acid catalyst, most commonly aluminum trichloride (B1173362) (AlCl₃). nih.govorientjchem.orgnih.govnih.gov

Table 1: Friedel-Crafts Acylation Conditions for 2',4'-Dichloroacetophenone Synthesis

| Starting Material | Acylating Agent | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

| m-Dichlorobenzene | Acetic Anhydride (B1165640) | AlCl₃ | - | 45-55, then 90-95 | High | nih.govnih.gov |

| Chlorobenzene | Chloroacetyl Chloride | AlCl₃ | Carbon Disulfide | 15 | 99.31 | nih.gov |

| m-Dichlorobenzene | Acetic Anhydride | AlCl₃ | - | 55, then 80-90 | - | orientjchem.org |

While Friedel-Crafts acylation is the most prevalent method, other synthetic strategies for preparing dichloroacetophenone derivatives exist. These can include the rearrangement of chlorophenyl-containing compounds or the oxidation of corresponding ethylbenzene (B125841) derivatives. However, for the specific synthesis of 2',4'-dichloroacetophenone, the Friedel-Crafts approach remains the most direct and widely reported method in the scientific and patent literature. rsc.orgnih.govorientjchem.orgnih.govnih.gov A British patent describes the preparation of 2,4- and 2,5-dichloroacetophenone by reacting acetyl chloride with m- and p-dichlorobenzene in the presence of AlCl3 at elevated temperatures. wum.edu.pl

Derivatization Reactions and Functionalization Studies

This compound is a versatile building block for the synthesis of more complex molecules, particularly heterocyclic compounds. Its functional groups—the amino group, the keto group, and the dichlorinated aromatic ring—provide multiple sites for further chemical modification.

Derivatization of the amino group is a common strategy. N-alkylation can be performed to introduce various alkyl or aryl substituents. researchgate.net These N-substituted derivatives can exhibit different biological activities compared to the parent compound.

The presence of both an amino group and a ketone functionality makes this compound an excellent precursor for cyclization reactions to form various heterocyclic systems. For instance, it can undergo condensation reactions with dicarbonyl compounds or their equivalents to form quinolines. researchgate.net The Friedländer annulation, which involves the reaction of a 2-aminoaryl ketone with a compound containing a reactive methylene (B1212753) group, is a classic method for quinoline (B57606) synthesis.

Furthermore, 2-aminoacetophenones are key starting materials for the synthesis of 1,4-benzodiazepines, an important class of pharmacologically active compounds. wum.edu.plwum.edu.plresearchgate.net The synthesis typically involves the reaction of the 2-aminoacetophenone (B1585202) with an amino acid or its derivative, followed by cyclization.

The α-amino ketone moiety is also a precursor for the synthesis of quinoxalines through condensation with 1,2-dicarbonyl compounds. orientjchem.orgnih.govrsc.org Additionally, it can be utilized in the synthesis of imidazoles and other nitrogen-containing heterocycles through various cyclocondensation reactions. organic-chemistry.orgrsc.orgnih.govbaranlab.orgresearchgate.net The reactivity of the α-carbon and the nucleophilicity of the amino group allow for a diverse range of chemical transformations, making this compound a valuable intermediate in synthetic organic chemistry. nih.govnih.govresearchgate.net

Table 2: Heterocyclic Systems Synthesized from 2-Aminoacetophenone Precursors

| Heterocyclic System | General Synthetic Approach | Reference |

| Quinolines | Condensation with dicarbonyl compounds (Friedländer annulation) | researchgate.net |

| 1,4-Benzodiazepines | Reaction with amino acids or their derivatives followed by cyclization | wum.edu.plwum.edu.plresearchgate.net |

| Quinoxalines | Condensation with 1,2-dicarbonyl compounds | orientjchem.orgnih.govrsc.org |

| Imidazoles | Cyclocondensation reactions | organic-chemistry.orgrsc.orgnih.govbaranlab.orgresearchgate.net |

Formation of Hydrazine (B178648) Analogs

The reaction of acetophenones with hydrazine derivatives is a common method for synthesizing hydrazine analogs. For instance, 2,4-dihydroxyacetophenone can be reacted with hydrazine hydrate (B1144303) to form a hydrazone, which can then be further reacted with various aldehydes to create a series of Schiff bases. nih.gov This general principle can be applied to this compound. The condensation reaction between a hydrazide or hydrazine and an aldehyde is a key step in forming these analogs. nih.gov The resulting hydrazone derivatives often exhibit a range of biological activities. researchgate.net

The synthesis of substituted hydrazines can be achieved through various methods, including the reduction of N-nitrosamines, reductive alkylation of hydrazines, and the reaction of alkyl halides with hydrazine. psu.edu Specifically, the reaction between chloramine (B81541) and primary amines can yield alkylhydrazines. psu.edu

Synthesis of Heterocyclic Compounds Incorporating the Dichloroacetophenone Moiety

This compound is a valuable precursor for the synthesis of a wide array of heterocyclic compounds. The amino and ketone functionalities of the molecule provide reactive sites for cyclization reactions, leading to the formation of various ring systems. rsc.org

One significant application is in the synthesis of quinazoline (B50416) derivatives. The aminoquinazoline scaffold is recognized as a privileged structure in medicinal chemistry due to its broad pharmacological profile. nih.govscielo.br The synthesis of 2,4-dichloroquinazoline (B46505) is a key step, which can then undergo nucleophilic aromatic substitution with various amines to introduce diversity. nih.govgoogle.com For example, 2-chloro-4-aminoquinazolines and 2,4-diaminoquinazolines are synthesized through regioselective nucleophilic aromatic substitution of 2,4-dichloroquinazoline precursors. nih.govresearchgate.net

Furthermore, aminoacetophenones can be used to synthesize other heterocyclic systems. For example, the reaction of chalcones, which can be derived from acetophenones, with urea (B33335) or thiourea (B124793) can lead to the formation of 1,3-oxazine and 1,3-thiazine derivatives. researchgate.net The reaction of 2-aminobenzylamine with butyrolactone and subsequent condensation with an aldehyde can yield tetrahydropyrrolo-2-quinazoline. nih.gov

The following table summarizes the synthesis of various heterocyclic compounds from acetophenone derivatives:

| Starting Material | Reagents | Product | Reference |

| 2,4-dihydroxyacetophenone | Hydrazine hydrate, Aromatic aldehydes | Schiff Bases | nih.gov |

| 2,4-dichloroquinazoline | Primary or secondary amines | 2-chloro-4-aminoquinazolines / 2,4-diaminoquinazolines | nih.gov |

| Chalcones (from acetophenones) | Urea / Thiourea | 1,3-Oxazine / 1,3-Thiazine derivatives | researchgate.net |

| 2-aminobenzylamine | Butyrolactone, Benzaldehyde | Tetrahydropyrrolo-2-quinazoline | nih.gov |

Diversity-Oriented Synthesis (DOS) using Amino Acetophenone Scaffolds

Diversity-Oriented Synthesis (DOS) is a powerful strategy in drug discovery that aims to generate libraries of structurally diverse small molecules from a common starting material. nih.govresearchgate.netnih.gov Amino acetophenones are valuable building blocks in DOS due to their potential for conversion into a wide range of natural product analogs. nih.govresearchgate.netnih.gov

The core idea of DOS is to create molecular diversity in a few synthetic steps, which is a significant advantage in the search for new drug candidates. researchgate.net This approach, when combined with natural product synthesis, can accelerate the identification of novel compounds with improved biological activities. researchgate.net Amino acetophenones, such as aminodimethoxyacetophenones, have been successfully used as starting materials for the DOS of analogs of flavones, coumarins, azocanes, chalcones, and aurones. nih.gov

The general strategy often involves the functionalization of the amino acetophenone scaffold. For instance, acetophenone derivatives can be esterified and then cyclized to form flavone (B191248) analogs. nih.gov The introduction of amino groups onto flavonoid scaffolds is a common modification to enhance their biological properties. nih.gov

Chiral Synthesis Applications

Chiral synthesis, the preparation of enantiomerically pure compounds, is crucial in the pharmaceutical industry. While specific examples for the direct use of this compound in chiral synthesis are not prevalent in the provided results, the asymmetric reduction of related 2-haloacetophenones is a well-established method for producing optically active 2-halo-1-arylethanols. nih.gov These chiral alcohols are important precursors for various pharmaceuticals and agrochemicals. nih.gov

Enzymes, such as secondary alcohol dehydrogenases (TeSADH), have been effectively used to catalyze the asymmetric reduction of 2-haloacetophenones, yielding either (R)- or (S)-alcohols with high enantioselectivity. nih.gov The stereochemical outcome of these reductions can be influenced by the substituents on the phenyl ring of the acetophenone. nih.gov

Another approach to asymmetric synthesis involves the use of chiral catalysts, such as chiral oxazaborolidinium ions (COBIs), which have been shown to be effective in a variety of asymmetric transformations, including Diels-Alder reactions and nucleophilic additions. sigmaaldrich.com Chiral oxazaborolidinones derived from amino acids have also been used to catalyze the asymmetric borane (B79455) reduction of prochiral ketones. researchgate.net

Reactivity and Reaction Mechanism Investigations

Understanding the reactivity and reaction mechanisms of this compound is essential for its effective utilization in synthesis.

Nucleophilic Additions and Substitutions

The carbonyl group of the acetophenone moiety is susceptible to nucleophilic addition reactions. These reactions are fundamental for carbon-carbon bond formation and the creation of more complex structures.

The chlorine atoms on the aromatic ring are prone to nucleophilic aromatic substitution (SNAr) reactions. The introduction of the amino group at the 2'-position is often achieved through nucleophilic aromatic substitution on a 2',4'-dichloroacetophenone precursor using ammonia or primary amines, typically catalyzed by a copper(I) salt. The regioselectivity of these substitutions is an important consideration, especially in the synthesis of heterocycles like quinazolines, where substitution at the 4-position is often favored. nih.gov Theoretical studies using Density Functional Theory (DFT) have been employed to understand the electronic factors governing this regioselectivity, revealing that the carbon at the 4-position of 2,4-dichloroquinazoline has a higher LUMO coefficient, making it more susceptible to nucleophilic attack. nih.gov

The following table details reaction conditions for nucleophilic aromatic substitution on dichloro-heterocyclic compounds:

| Substrate | Nucleophile | Catalyst/Base | Solvent | Product | Reference |

| 2',4'-Dichloroacetophenone | Ammonia/Primary Amines | CuI | DMF/Toluene (B28343) | This compound | |

| 2,4-dichloroquinazoline | Aliphatic/Benzylic amines | Et₃N | THF | 2-chloro-4-aminoquinazolines | nih.gov |

| 2,4-dichloroquinazoline | Anilines | NaOAc | THF/H₂O | 2-chloro-4-aminoquinazolines | nih.gov |

Hydrolytic Processes

Hydrolysis can be a competing reaction under certain conditions, particularly during nucleophilic substitution reactions. For instance, the hydrolysis of the acetophenone moiety can occur as a side reaction during the amination of 2',4'-dichloroacetophenone, necessitating careful control of moisture. In industrial processes, the synthesis of 2',4'-dichloroacetophenone via Friedel-Crafts acylation is followed by a hydrolysis step to work up the reaction mixture. patsnap.com

Enzymatic Reductions and Biotransformations

The stereoselective reduction of prochiral ketones to form chiral alcohols is a cornerstone of modern asymmetric synthesis, providing access to valuable building blocks for pharmaceuticals and fine chemicals. Biocatalysis, utilizing isolated enzymes or whole-cell systems, has emerged as a powerful and environmentally benign alternative to traditional chemical methods for these transformations. nih.govyoutube.com Ketoreductases (KREDs), also known as alcohol dehydrogenases (ADHs), are particularly prominent in this field, demonstrating high catalytic efficiency and exquisite stereoselectivity under mild reaction conditions. acs.orgrsc.org

The enzymatic reduction of α-substituted ketones, such as this compound, presents a unique synthetic challenge and opportunity. The presence of a substituent at the α-position to the carbonyl group introduces an additional stereocenter, necessitating precise control over the diastereoselectivity as well as the enantioselectivity of the reduction to yield a single, desired stereoisomer of the corresponding amino alcohol, 2-amino-1-(2',4'-dichlorophenyl)ethanol.

Research Findings

While specific studies on the enzymatic reduction of this compound are not extensively documented in publicly available literature, significant research on structurally analogous compounds, particularly α-halo and α-amino ketones, provides a strong basis for understanding the potential of biocatalytic approaches.

Ketoreductases have been successfully employed in the asymmetric reduction of various acetophenone derivatives. The electronic and steric properties of substituents on the aromatic ring and at the α-position have been shown to significantly influence the reaction rates and stereoselectivity of these enzymes. nih.gov For instance, research on the reduction of 2-haloacetophenones has demonstrated that engineered alcohol dehydrogenases can produce the corresponding chiral halohydrins with high enantiomeric excess (>99% ee).

Of particular relevance is the successful biocatalytic reduction of α-amino ketones. Studies have shown that both N-protected and, more attractively, unprotected α-amino ketones can be stereoselectively reduced by ketoreductases. nih.gov In some cases, a dynamic kinetic resolution (DKR) approach is employed, where the racemic α-amino ketone is racemized in situ, allowing for the theoretical conversion of 100% of the starting material to a single chiral amino alcohol. This has been achieved with high yields (85–99%) and excellent stereoselectivity (up to >20:1 dr, >99:1 er) for a range of α-amino ketones using commercially available ketoreductases. nih.gov The success of these reductions highlights the capability of KREDs to accommodate the α-amino group and deliver the desired amino alcohol products with high stereochemical purity.

The enzymatic reduction of bulky α-amino β-keto esters has also been a subject of investigation, with structure-guided evolution of ketoreductases leading to improved activity and stereoselectivity. rsc.org These engineered enzymes have proven effective in the synthesis of chiral vicinal amino alcohols, which are important structural motifs in many bioactive molecules.

The following interactive table summarizes representative findings from the enzymatic reduction of ketones structurally related to this compound, illustrating the potential of biocatalysis for this transformation.

| Substrate | Enzyme/System | Product | Conversion (%) | Enantiomeric/Diastereomeric Excess | Key Findings |

|---|---|---|---|---|---|

| α-Amino Ketones (general) | Ketoreductase P2-D11 / PLP | (2S,3S)-1,2-Amino Alcohols | 85-99 | >20:1 dr, >99:1 er | Dynamic kinetic resolution of unprotected α-amino ketones is feasible with a co-catalyst for racemization. nih.gov |

| N-protected α-Amino Ketones | Commercial Ketoreductases | syn-(1R,2S)-Amino Alcohols | High | >99% de, >99% ee | Screening of KRED libraries can identify enzymes for highly stereoselective reduction of protected substrates. nih.gov |

| Bulky α-Amino β-Keto Esters | Engineered Ketoreductase (WTEA) | Chiral Vicinal Amino Alcohols | - | - | Structure-guided evolution enhances KRED efficiency for sterically demanding α-amino substrates. rsc.org |

| Substituted Acetophenones | Ketoreductase from Pichia glucozyma (KRED1-Pglu) | Chiral 1-Phenylethanols | Variable | Variable | Reactivity and enantioselectivity are influenced by the electronic and steric nature of ring substituents. nih.gov |

These studies collectively suggest that the enzymatic reduction of this compound is a highly plausible and promising route for the synthesis of the corresponding chiral amino alcohol, 2-amino-1-(2',4'-dichlorophenyl)ethanol. The selection of an appropriate ketoreductase, potentially through screening of diverse enzyme libraries or through protein engineering, would be crucial for achieving high conversion and the desired stereoselectivity. The reaction conditions, including pH, temperature, and the choice of a cofactor regeneration system, would also require optimization to develop an efficient and scalable biocatalytic process.

Biological Activities and Mechanistic Investigations

Antimicrobial and Antifungal Research

Derivatives incorporating the 2,4-dichloro moiety have demonstrated notable antibacterial and antifungal properties. These compounds have been evaluated against several clinically relevant bacterial and fungal strains, showing promising activity that in some cases is comparable to established antimicrobial drugs.

Research into synthetic compounds containing a 2,4-dichloro structural component, such as certain hydrazone and 4-thiazolidinone (B1220212) derivatives, has shown significant antibacterial action. Studies have confirmed that the presence of chloro groups on the phenyl ring can enhance the antimicrobial efficacy of a molecule. For instance, hydrazones with a 2,4-dichloro moiety were active against bacterial strains like Staphylococcus aureus that had shown resistance to ciprofloxacin. chemrxiv.org

In comparative studies, 2,5-disubstituted-4-thiazolidinones bearing a 3-chloro-4-fluorophenyl imino group exhibited promising antibacterial activity against a panel of bacteria including Gram-positive strains like S. aureus and Gram-negative strains such as P. aeruginosa and E. coli. researchgate.net The activity of these dichloro-derivatives is often evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a bacterium. mdpi.com

Table 1: Antimicrobial Efficacy of Selected Dichloro-Derivatives

| Compound Type | Target Organism | Efficacy Measurement | Result | Reference |

| Hydrazone with 2,4-dichloro moiety | Staphylococcus aureus (Ciprofloxacin-Resistant) | Zone of Inhibition (ZI) | 25-31 mm | chemrxiv.org |

| Hydrazone with 2,4-dichloro moiety | Proteus mirabilis | Minimum Inhibitory Concentration (MIC) | 12.5 µg/ml | chemrxiv.org |

| Hydrazone with 2,4-dichloro moiety | Candida albicans | Activity Comparison | Comparable to Fluconazole | chemrxiv.org |

| 2-Chloro-N-phenylacetamide | Aspergillus flavus | Minimum Inhibitory Concentration (MIC) | 16 - 256 µg/mL | scielo.br |

The 2,4-dichloroacetophenone framework is a crucial intermediate in the synthesis of ketoconazole, a well-established broad-spectrum antifungal drug. guidechem.com This highlights the inherent antifungal potential of this chemical scaffold. Ketoconazole is known for its activity against a variety of yeasts and fungi, including species of Candida. guidechem.com

Furthermore, direct testing of novel hydrazone derivatives featuring a 2,4-dichloro moiety has demonstrated significant antifungal effects comparable to the standard antifungal drug fluconazole. chemrxiv.org Research on other related chloro-acetamides has shown efficacy against Aspergillus flavus, with Minimum Inhibitory Concentrations (MICs) indicating potent antifungal activity. scielo.br However, some classes of derivatives, like certain 2,5-disubstituted-4-thiazolidinones, did not show activity against Candida albicans even while being effective against bacteria. researchgate.net

The precise mechanism of antimicrobial action for 2-Amino-2',4'-dichloroacetophenone is not fully elucidated, but studies of structurally related compounds provide strong indications. A plausible mechanism for antifungal activity involves interaction with the fungal cell membrane. For example, the related compound 2-chloro-N-phenylacetamide is thought to exert its effect by binding to ergosterol, a key component of the fungal plasma membrane. scielo.br This binding disrupts membrane integrity, leading to cell death. Many antimicrobial peptides and synthetic compounds act by damaging the cell membrane, which can lead to the formation of pores and the leakage of cellular contents. nih.govnih.gov Given the structural similarities, it is hypothesized that dichloroacetophenone derivatives may share this membranolytic mechanism of action.

Anticancer Potential and Metabolic Modulation

The dichloro-acetyl group is a key feature in molecules studied for their anticancer properties. This is largely due to their ability to interfere with the unique metabolic state of cancer cells, which often rely heavily on glycolysis for energy production even in the presence of oxygen (the Warburg effect).

A primary mechanism for the anticancer potential of compounds containing a dichloro-acetyl group is the inhibition of pyruvate (B1213749) dehydrogenase kinase (PDK). nih.gov PDK is a mitochondrial enzyme that inactivates the pyruvate dehydrogenase (PDH) complex by phosphorylation. nih.gov The PDH complex is a critical gatekeeper that links glycolysis to the mitochondrial tricarboxylic acid (TCA) cycle by converting pyruvate into acetyl-CoA. nih.gov

By inhibiting PDK, compounds like dichloroacetate (B87207) (DCA) prevent the inactivation of the PDH complex. nih.gov This forces cancer cells to shift from glycolysis towards the more efficient oxidative phosphorylation for energy production, a metabolic state less favorable for tumor growth. uran.ua Detailed molecular studies on PDK2 have identified the specific amino acid residues (including R114, S83, and I157) that are essential for the binding of DCA, providing insight into the precise mechanism of inhibition. nih.gov This targeted action on a key metabolic enzyme makes PDK inhibitors a promising class of anticancer agents.

The inhibition of PDK and subsequent reactivation of the PDH complex has profound effects on tumor cell biology. By promoting the oxidation of pyruvate in the mitochondria, these compounds can decrease the lactate (B86563) production that is characteristic of many aggressive cancers. This metabolic shift can lead to an increase in reactive oxygen species (ROS) within the cancer cells, which can trigger apoptosis (programmed cell death).

Targeting amino acid and glucose metabolism is increasingly recognized as a viable strategy in cancer therapy. nih.govmdpi.com The ability of dichloro-acetyl containing compounds to modulate the central metabolic hub of pyruvate utilization directly impacts cell proliferation and survival. uran.ua By reversing the glycolytic phenotype, these agents can slow tumor growth and potentially increase the efficacy of other cancer treatments. uran.uaoncologynews.com.au

Synergistic Effects in Drug Resistance Overcoming

While specific studies on the synergistic effects of this compound in overcoming drug resistance are not extensively documented, the broader class of acetophenone (B1666503) derivatives has been investigated for various pharmacological activities. nih.govmdpi.com Acetophenones are known to be valuable precursors in the synthesis of a wide range of bioactive compounds. nih.gov The structural motifs present in this compound, namely the α-amino ketone and the dichlorinated phenyl ring, are features found in molecules with chemosensitizing potential. The ability of such compounds to modulate the activity of drug-metabolizing enzymes or efflux pumps could form the basis for synergistic combinations aimed at overcoming drug resistance. Further investigation is required to determine if this compound or its derivatives can act as chemosensitizers to enhance the efficacy of existing anticancer drugs and circumvent resistance mechanisms.

Other Biological and Pharmacological Activities (e.g., local anaesthetic activity of related aminoacetophenones)

Compounds structurally related to this compound, particularly aminoacetophenones and other amino-containing aromatic ketones, have been explored for various biological activities. A notable area of investigation is their potential as local anesthetics. nih.gov

Local anesthetics function by reversibly blocking nerve impulse generation and conduction. youtube.com They achieve this by physically obstructing the transmembrane pore of voltage-gated sodium channels from the inside of the neuron. youtube.comresearchgate.net For a local anesthetic to be effective, it must exist in both an unionized form to penetrate the lipid cell membrane and an ionized form to bind to the sodium channel. youtube.com The typical structure of a local anesthetic includes a lipophilic aromatic ring and a hydrophilic amine group, connected by an ester or amide linkage. researchgate.netyoutube.com

While this compound itself is an α-amino ketone, studies on related amino-containing compounds have shown that aminoketones can exhibit local anesthetic properties, although they may be less potent than corresponding aminoamides or aminoesters. nih.gov The presence of the lipophilic dichlorophenyl group and the basic amino group in this compound fits the general pharmacophore for local anesthetic activity. The potency and duration of action would be influenced by factors such as its pKa, protein binding, and vasoactivity. nih.gov

Structure-Activity Relationship (SAR) Studies

Influence of Halogen Substituents on Bioactivity

The presence, number, and position of halogen substituents on a phenyl ring can significantly modulate a compound's bioactivity. In the case of this compound, the two chlorine atoms on the phenyl ring are expected to have a profound impact on its physical, chemical, and biological properties.

Halogenation can influence a molecule's:

Lipophilicity: Halogens, particularly chlorine, increase the lipophilicity of a molecule, which can affect its absorption, distribution, and ability to cross biological membranes.

Electronic Effects: Chlorine is an electron-withdrawing group, which can alter the electron density of the aromatic ring and the reactivity of other functional groups.

Steric Effects: The size of the halogen atoms can influence how the molecule binds to its biological target.

Metabolic Stability: Halogenation can block sites of metabolism, potentially increasing the half-life of a compound.

Studies on related acetophenone derivatives have shown that halogen-substituted benzyloxy groups at the C3 and C4 positions of the acetophenone moiety are favorable for the inhibition of enzymes like monoamine oxidase B (MAO-B). rsc.org This suggests that the dichlorination pattern in this compound could be a key determinant of its biological activity profile.

Impact of Amino Group Position and Substitution

The amino group is a critical functional group in many biologically active compounds, including α-amino ketones. acs.orgnih.govrsc.org Its position and substitution pattern can drastically alter a molecule's properties and biological activity. lpnu.ua

Key considerations for the amino group in this compound include:

Basicity (pKa): The amino group's basicity affects the molecule's ionization state at physiological pH, which is crucial for its interaction with biological targets and its membrane permeability.

Position: The α-position of the amino group relative to the ketone is a common motif in many bioactive molecules and synthetic intermediates. acs.orgnih.govrsc.org The reactivity and biological role of the amino group are highly dependent on its location within the molecular scaffold. lpnu.ua

Substitution: While the primary amino group in the parent compound is unsubstituted, N-alkylation or N-acylation would significantly change its steric and electronic properties, and consequently, its biological activity. In related systems, such modifications are a common strategy for optimizing potency and selectivity. nih.gov

The α-amino ketone structure is a valuable synthon in medicinal chemistry, providing a handle for further chemical modifications to explore the SAR and develop new therapeutic agents. nih.govrsc.org

Stereoelectronic Effects and Conformational Analysis

The three-dimensional shape (conformation) of a molecule is determined by a combination of steric and stereoelectronic effects. Stereoelectronic effects arise from the interaction of electron orbitals and can have a significant impact on conformational preference and reactivity.

For this compound, key stereoelectronic interactions would involve:

Hyperconjugation: Interactions between filled bonding orbitals (like σC-H) and adjacent empty or partially filled non-bonding or anti-bonding orbitals (like πC=O) can stabilize certain conformations. In α-keto systems, conformations that allow for stabilizing σC-H/C → πC=O hyperconjugation are often preferred. imperial.ac.uk

Orbital Overlap: The alignment of the lone pair of electrons on the nitrogen atom with the π-system of the carbonyl group and the aromatic ring can influence the molecule's electronic properties and conformation.

The interplay of these effects, along with steric hindrance from the bulky dichlorophenyl group, will dictate the preferred spatial arrangement of the functional groups in this compound. This preferred conformation, in turn, will determine how well the molecule can fit into the binding site of a biological target.

Lipophilicity and Membrane Permeability Considerations

Lipophilicity, often expressed as the logarithm of the partition coefficient (logP) or distribution coefficient (logD), is a critical physicochemical property that influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile. It describes a compound's ability to partition between a lipid and an aqueous phase.

The lipophilicity of this compound is significantly influenced by its structural components:

Dichlorophenyl Group: The two chlorine atoms substantially increase the molecule's lipophilicity. lincoln.ac.uk

Aromatic Ring: The phenyl ring itself is a lipophilic moiety. researchgate.net

Amino and Ketone Groups: These polar functional groups contribute to the hydrophilic character of the molecule.

Table 1: Summary of Structure-Activity Relationship (SAR) Considerations

| Structural Feature | Influence on Bioactivity |

| 2',4'-Dichloro Substituents | Increases lipophilicity, alters electronic properties of the phenyl ring, can influence binding to target proteins, and may affect metabolic stability. |

| α-Amino Group | Contributes to basicity (pKa) and polarity, crucial for ionization at physiological pH, and provides a site for potential modification to modulate activity. |

| Ketone Group | Acts as a hydrogen bond acceptor and contributes to the overall polarity and reactivity of the molecule. |

| Relative Conformation | The spatial arrangement of the phenyl ring, ketone, and amino group, governed by stereoelectronic and steric effects, is critical for interaction with biological targets. |

Applications in Advanced Chemical and Biomedical Research

Role as Precursors and Intermediates in Pharmaceutical Synthesis

2-Amino-2',4'-dichloroacetophenone and its derivatives are pivotal building blocks in the pharmaceutical industry, enabling the synthesis of a diverse range of therapeutic agents. cookechem.comhongjinchem.com The reactivity of the amino and ketone functionalities, combined with the influence of the dichloro-substituted aromatic ring, allows for its incorporation into various molecular scaffolds with significant biological activity.

Development of Anticancer Agents

The quest for novel and more effective anticancer drugs has led researchers to explore various heterocyclic compounds, with 2-aminothiazoles, 2-aminothiophenes, and benzodiazepines emerging as promising scaffolds. nih.govresearchgate.net this compound can serve as a valuable starting material for the synthesis of these potent anticancer agents.

The Hantzsch synthesis, a classic method for the preparation of thiazole (B1198619) rings, can utilize α-haloketones derived from acetophenones. chemicalbook.com This positions this compound as a potential precursor for the synthesis of 2-aminothiazole (B372263) derivatives, which have shown significant cytotoxic activity against various cancer cell lines. nih.govchemicalbook.com For instance, certain 2-aminothiazole derivatives have demonstrated potent and selective inhibitory activity against a wide range of human cancerous cell lines, including leukemia, melanoma, and others. nih.gov The presence of chloro substituents on the phenyl ring can be crucial for their anticancer activity. nih.gov

Similarly, the Gewald reaction, a multicomponent reaction used to synthesize polysubstituted 2-aminothiophenes, often starts with a ketone. wikipedia.orgumich.eduorganic-chemistry.org These 2-aminothiophene scaffolds are important in the design of new anticancer drugs, including kinase inhibitors and histone deacetylase (HDAC) inhibitors. researchgate.netnih.gov Thiophene analogues of folic acid have also been synthesized and evaluated as tumor cell growth inhibitors. nih.gov

Furthermore, benzodiazepine (B76468) derivatives, which can be synthesized from 2-aminobenzophenones, have shown significant potential as anticancer agents. nih.govwum.edu.pl These compounds can exhibit DNA-binding activity and cytotoxicity against various human cancer cell lines. nih.gov The synthesis of these complex heterocyclic systems often involves the initial construction of a chalcone (B49325) intermediate, which can be derived from substituted acetophenones.

Synthesis of Miconazole (B906) Analogues

Miconazole is a widely used antifungal agent, and the synthesis of its analogues is an active area of research to develop new and more potent antifungal drugs. scielo.org.mxresearchgate.net The synthesis of miconazole and its analogues heavily relies on intermediates derived from 2',4'-dichloroacetophenone (B156173). researchgate.netamazonaws.comgoogle.com

A common synthetic route involves the reaction of 2,4-dichloro-α-chloroacetophenone with imidazole (B134444), followed by reduction and subsequent alkylation. researchgate.netgoogle.com While the direct use of this compound is not explicitly detailed in all mainstream syntheses, its corresponding non-aminated and halogenated derivatives are key. The amino group can be introduced at different stages of the synthesis or can be a precursor to other functional groups. For example, a patented industrial method describes the amination of 2',4'-dichloroacetophenone at a later stage to produce related compounds. Alternative syntheses of miconazole analogues have also been developed, some involving a carbenoid insertion into imidazole from α-diazoketones derived from 2,4-dichlorobenzoic acid. scielo.org.mxresearchgate.net

Building Blocks for Complex Organic Molecules and Natural Product Analogues

The structural framework of this compound makes it a valuable building block in diversity-oriented synthesis (DOS), a strategy aimed at creating libraries of structurally diverse molecules. mdpi.com Amino acetophenones, in general, are used as starting materials for the synthesis of analogues of naturally occurring compounds like flavones and coumarins, which are known for their wide range of biological activities. mdpi.comnih.govpsu.edunih.gov

The synthesis of flavone (B191248) analogues, for example, can be achieved through the condensation of a substituted 2-hydroxyacetophenone (B1195853) with an aromatic aldehyde to form a chalcone, which then undergoes cyclization. While direct examples starting from this compound are not abundant in the literature, its structural motifs are relevant. The amino group can be a handle for further chemical modifications, allowing for the introduction of diverse functionalities. mdpi.com

Applications in Agrochemical Research (e.g., herbicides, fungicides)

In the field of agrochemical research, derivatives of 2',4'-dichloroacetophenone are important intermediates in the production of various pesticides. patsnap.comgoogle.com This includes the synthesis of fungicides such as imazalil (B1671291) and etaconazole, as well as certain herbicides. patsnap.comgoogle.com

The synthesis of these agrochemicals often involves the use of ω-bromo-2,4-dichloroacetophenone or ω-2,4,4-trichloroacetophenone, which are direct derivatives of 2',4'-dichloroacetophenone. patsnap.comgoogle.com While the direct application of this compound in the final agrochemical product might not be common, its role as a precursor to the core acetophenone (B1666503) structure is significant. The amino group could potentially be used to create derivatives with altered biological activity or environmental profiles.

Coordination Chemistry Studies

The study of coordination complexes is crucial for understanding the behavior of metal ions in biological systems and for the development of new catalysts and materials. While there is a lack of specific studies focusing on the coordination chemistry of this compound, research on related amino-substituted acetophenones provides valuable insights.

For instance, studies on 4'-aminoacetophenone (B505616) have shown its ability to act as a ligand, coordinating with various transition metals like copper, nickel, cobalt, and zinc to form complexes with interesting structural and magnetic properties. The amino group plays a key role in this coordination. It is plausible that this compound could also form stable coordination complexes through its amino and carbonyl groups, with the dichloro-substituents influencing the electronic properties and geometry of the resulting complexes. Further research in this area could reveal novel applications in catalysis or materials science.

Biochemical and Proteomics Research Tools

The application of this compound as a direct tool in biochemical and proteomics research is not well-documented in publicly available literature. However, its potential as a precursor for more complex molecules used in these fields is significant. For example, its structural features could be incorporated into enzyme inhibitors or probes for receptor binding studies. chemimpex.com The development of such tools often relies on versatile building blocks like this compound to create a range of derivatives for screening and optimization. chemimpex.com

Advanced Analytical and Spectroscopic Characterization

Structural Elucidation Techniques

The structural framework of 2-Amino-2',4'-dichloroacetophenone is definitively established through a combination of spectroscopic methods, each providing unique insights into its molecular architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic compounds by mapping the chemical environments of hydrogen (¹H) and carbon (¹³C) atoms within a molecule.

¹H NMR: The proton NMR spectrum of a related compound, 2',4'-Dichloroacetophenone (B156173), provides insight into the expected signals for the aromatic and methyl protons. In the ¹H NMR spectrum of 2',4'-dichloroacetophenone, distinct signals are observed that correspond to the different protons in the molecule. The methyl protons typically appear as a singlet, while the protons on the dichlorinated benzene (B151609) ring exhibit complex splitting patterns due to their differing chemical environments and coupling with each other.

¹³C NMR: The carbon-13 NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. For 2',4'-dichloroacetophenone, distinct peaks are observed for the carbonyl carbon, the methyl carbon, and the carbons of the aromatic ring. The chemical shifts of the aromatic carbons are influenced by the presence of the chlorine and acetyl substituents.

Table 1: Representative NMR Data for a Related Dichloroacetophenone Derivative

| Nucleus | Chemical Shift (ppm) | Multiplicity |

| ¹H | Varies | Singlet (methyl), Multiplets (aromatic) |

| ¹³C | Varies | Signals for carbonyl, methyl, and aromatic carbons |

Note: The exact chemical shifts for this compound may vary depending on the solvent and specific experimental conditions. The data presented is illustrative for a related compound.

Mass Spectrometry (MS)

Mass spectrometry (MS) is a technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound and can provide information about its structure through fragmentation analysis. For this compound, the mass spectrum would show a molecular ion peak corresponding to its molecular weight. The isotopic pattern of this peak would be characteristic of a compound containing two chlorine atoms. Fragmentation of the molecular ion would likely involve cleavage of the bond between the carbonyl group and the aminomethyl group, as well as loss of chlorine atoms, providing further structural confirmation. The analysis of related compounds like 2-aminoacetophenone (B1585202) is often carried out using techniques such as gas chromatography-mass spectrometry (GC-MS), which separates components of a mixture before they are introduced into the mass spectrometer. researchgate.net

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The resulting spectrum is a fingerprint of the molecule, with characteristic absorption bands corresponding to specific functional groups. In the IR spectrum of this compound, key absorption bands would be expected for the N-H stretching of the primary amine, the C=O stretching of the ketone, and C-Cl stretching vibrations. Analysis of related compounds like 4-Amino-2,6-dichlorophenol reveals characteristic IR absorption bands that help in identifying functional groups. chemicalbook.com

Table 2: Expected IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H Stretch (Amine) | 3300-3500 |

| C=O Stretch (Ketone) | 1680-1700 |

| C-Cl Stretch | 600-800 |

Chromatographic Methods for Separation and Purity Assessment

Chromatographic techniques are essential for separating this compound from reaction mixtures and for assessing its purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of chemical compounds. For the analysis of this compound, a reversed-phase HPLC method would typically be employed. In this method, a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases.

A patent for the separation of the related compound 2,4-dichloroacetophenone and o-methylacetophenone describes using a C18 reversed-phase column with a mobile phase consisting of a methanol (B129727) and water mixture. patsnap.com Detection is commonly performed using a UV-Vis detector set at a wavelength where the analyte exhibits strong absorbance. The retention time of the compound under specific chromatographic conditions is a characteristic identifier, and the peak area can be used for quantification to determine the purity of a sample. The development of HPLC methods is crucial for the quality control of such compounds. nih.gov

Table 3: Illustrative HPLC Parameters for Analysis of a Related Dichloroacetophenone

| Parameter | Condition |

| Column | Kromasil C18 (4.6 x 250 mm, 5 µm) |

| Mobile Phase | Methanol:Water (70:30 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 220 nm |

| Column Temperature | 25°C |

| Injection Volume | 20 µL |

Source: Adapted from a method for 2,4-dichloroacetophenone. patsnap.com

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. For a compound like this compound, GC-MS analysis provides crucial information about its molecular weight and fragmentation pattern, which is essential for its structural confirmation.

Due to the presence of a primary amine, the compound may require derivatization to improve its volatility and thermal stability for GC analysis. However, direct analysis is also possible. The electron ionization (EI) mass spectrum of this compound is expected to exhibit a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would likely involve characteristic losses.

A plausible fragmentation pathway for this compound would involve alpha-cleavage, a common fragmentation mechanism for both amines and ketones. youtube.comlibretexts.org This could lead to the loss of a methyl radical (•CH₃) to form a stable acylium ion, or the cleavage of the C-C bond adjacent to the amino group. The presence of two chlorine atoms would result in characteristic isotopic patterns for chlorine-containing fragments (approximately a 3:1 ratio for the M and M+2 peaks for fragments with one chlorine atom, and a more complex pattern for fragments with two). libretexts.org

Table 1: Representative GC-MS Fragmentation Data for a Structurally Similar Compound (e.g., 2-Amino-4'-chloroacetophenone)

| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Structural Representation of Fragment |

| 169/171 | [M]⁺ | [C₈H₈ClNO]⁺ |

| 154/156 | [M - CH₃]⁺ | [C₇H₅ClNO]⁺ |

| 139 | [M - CO]⁺ or [M - N=CH₂]⁺ | [C₇H₈ClN]⁺ or [C₇H₆Cl]⁺ |

| 111 | [C₆H₄Cl]⁺ | Chlorophenyl cation |

| 75 | [C₆H₅]⁺ | Phenyl cation |

This table is illustrative and based on general fragmentation patterns of related compounds. Specific m/z values for this compound may vary.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a versatile, rapid, and cost-effective technique for assessing the purity of a compound and monitoring the progress of a chemical reaction. For this compound, TLC can be effectively employed using a silica (B1680970) gel plate as the stationary phase. jcsp.org.pk

The choice of the mobile phase is critical for achieving good separation. A mixture of a non-polar solvent like hexane (B92381) or toluene (B28343) and a more polar solvent such as ethyl acetate (B1210297) is commonly used for aromatic amines. researchgate.net The polarity of the solvent system can be adjusted to optimize the retention factor (Rƒ) of the compound. Generally, increasing the proportion of the polar solvent will lead to a higher Rƒ value. libretexts.org

Visualization of the spots on the TLC plate can be achieved under UV light, as the aromatic nature of the compound allows for UV absorption. nih.gov Alternatively, chemical staining reagents can be used. An iodine chamber is a common and effective method for visualizing organic compounds. researchgate.net

Table 2: Representative TLC Data for Chloro-substituted Aniline Derivatives on Silica Gel

| Mobile Phase (v/v) | Compound | Rƒ Value | Visualization Method |

| Hexane:Ethyl Acetate (4:1) | 4-Chloroaniline | 0.35 | UV Light (254 nm) |

| Toluene:Methanol (95:5) | 2-Chloroaniline | 0.50 | Iodine Vapor |

| Hexane:Ethyl Acetate (1:1) | 2,4-Dichloroaniline | 0.60 | UV Light (254 nm) |

This table provides representative Rƒ values for structurally related compounds to illustrate the expected chromatographic behavior. Actual Rƒ values for this compound will depend on the specific experimental conditions. jcsp.org.pknih.gov

Derivatization Strategies for Enhanced Analysis

Derivatization is a chemical modification of a compound to produce a new compound which has properties that are better suited for a particular analytical method, often GC-MS. jfda-online.com For this compound, derivatization can target the primary amine and/or the ketone functional groups to increase volatility, improve thermal stability, and enhance detector response. gcms.czphenomenex.blog

Acylation of the Amino Group:

The primary amino group can be readily acylated using reagents like acetic anhydride (B1165640) or trifluoroacetic anhydride (TFAA). gcms.cznih.gov Acetylation with acetic anhydride, often in the presence of a base like pyridine, converts the polar amine into a less polar and more volatile amide. nih.govresearchgate.net This modification typically leads to improved peak shape and reduced tailing in gas chromatography.

Silylation:

Silylation is another common derivatization technique where an active hydrogen in the amino group is replaced by a trimethylsilyl (B98337) (TMS) group. phenomenex.blog Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are effective for this purpose. nih.gov Silylation significantly increases the volatility of the compound, making it more amenable to GC-MS analysis. nih.gov The ketone group can also potentially be converted to a silyl (B83357) enol ether under certain conditions.

Table 3: Common Derivatization Strategies for this compound

| Functional Group Targeted | Derivatization Reagent | Derivative Formed | Analytical Advantage |

| Primary Amine | Acetic Anhydride | N-acetyl derivative | Increased volatility, improved peak shape |

| Primary Amine | Trifluoroacetic Anhydride (TFAA) | N-trifluoroacetyl derivative | Enhanced detector response (ECD), increased volatility |

| Primary Amine & Ketone (enolizable) | BSTFA or MSTFA | N-TMS and/or O-TMS enol ether | Greatly increased volatility, thermal stability |

These derivatization strategies are crucial for overcoming analytical challenges associated with the polarity and thermal lability of this compound, thereby enabling more robust and sensitive characterization.

Computational and Theoretical Investigations

Molecular Modeling and Docking Studies

Molecular modeling and docking are computational techniques used to predict the interaction between a small molecule (ligand), such as 2-Amino-2',4'-dichloroacetophenone, and a macromolecular target, typically a protein or DNA. These studies are crucial in drug discovery for evaluating the binding affinity and mode of a compound within a biological target's active site.

While specific docking studies for this compound are not detailed in the provided results, research on structurally related molecules provides a framework for understanding its potential. For instance, studies on 2-amino derivatives often explore their binding to protein kinases or other enzymes. Molecular docking simulations for derivatives of N-(phenylcarbamothioyl)benzamide and 1,2,4-triazole (B32235) have been performed on receptors like checkpoint kinase 1, with results indicating binding compatibility through metrics like plant scores and analysis of interactions such as hydrogen bonds and hydrophobic contacts. A typical docking study involves placing the ligand into the binding site of a protein (identified by a PDB code) and calculating its most likely conformation and binding energy. A lower binding energy generally suggests a more stable and potent interaction.

Quantum Chemical Calculations

Quantum chemical calculations are employed to understand the electronic properties and reactivity of a molecule from first principles.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals (FMOs). The HOMO represents the ability to donate an electron, while the LUMO, as an electron acceptor, represents the ability to receive an electron. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability, chemical reactivity, and polarizability.

A large HOMO-LUMO gap indicates high stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive and polarizable. The transfer of charge within the molecule is associated with the transition of electrons from the HOMO to the LUMO. For molecules with extended π-conjugation, the HOMO-LUMO energy gap tends to be smaller.

Theoretical calculations for analogous compounds provide insight into the expected values for this compound.

| Parameter | Description | Typical Significance |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Represents electron-donating ability. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Represents electron-accepting ability. |

| Energy Gap (ΔE) | ΔE = ELUMO - EHOMO | Indicates chemical reactivity and stability. A small gap implies high reactivity. |

Molecular Electrostatic Potential (MEP) analysis is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. The MEP map displays regions of different electrostatic potential on the electron density surface, typically color-coded.

Red and Yellow Regions : Indicate negative electrostatic potential (electron-rich areas), which are susceptible to electrophilic attack. These are often found around electronegative atoms like oxygen and nitrogen.

Blue Regions : Indicate positive electrostatic potential (electron-poor areas), which are favorable for nucleophilic attack. These are typically located around hydrogen atoms, especially those bonded to electronegative atoms.

For this compound, the MEP map would be expected to show negative potential (red/yellow) around the carbonyl oxygen and the nitrogen of the amino group. The most positive potential (blue) would likely be associated with the hydrogen atoms of the amino group, making them potential sites for hydrogen bonding interactions.

Key interactions include hyperconjugative effects, such as the delocalization of electron density from a bonding orbital (e.g., C-C, C-H) or a lone pair (LP) into an antibonding orbital (σ* or π*). In this compound, significant stabilizing interactions would be expected between the lone pair of the nitrogen atom and adjacent antibonding orbitals, as well as delocalization within the aromatic ring.

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP (1) N | π* (C=O) | High | Lone Pair Delocalization |

| π (Aromatic Ring) | π* (Aromatic Ring) | Moderate-High | Intra-ring Delocalization |

| π (Aromatic Ring) | π* (C=O) | Moderate | Conjugation |

| σ (C-H) | σ* (C-C) | Low | Hyperconjugation |

Note: The values in this table are illustrative representations based on typical NBO analyses of similar aromatic ketones and amines.

Prediction of Chemical Reactivity Parameters

From the energies of the frontier molecular orbitals (HOMO and LUMO), several global chemical reactivity descriptors can be calculated. These parameters provide a quantitative measure of the molecule's reactivity and stability.

Chemical Potential (μ) : Describes the tendency of electrons to escape from a system.

Electronegativity (χ) : The power of an atom or molecule to attract electrons.

Chemical Hardness (η) : Measures the resistance to change in electron distribution or charge transfer. A hard molecule has a large HOMO-LUMO gap.

Chemical Softness (S) : The reciprocal of hardness, indicating how easily the molecule will

Future Research Directions and Emerging Applications

Exploration of Novel Synthetic Pathways

While established methods for synthesizing 2-Amino-2',4'-dichloroacetophenone exist, future research will likely focus on developing more efficient, scalable, and innovative routes. Current industrial production often involves multi-step processes such as the Friedel-Crafts acylation of m-dichlorobenzene followed by amination. Future explorations may target the development of one-pot syntheses or continuous flow processes to streamline production and reduce waste.

One area of exploration is the use of microchannel reactors. These reactors offer rapid and precisely controlled reaction conditions, which can lead to higher yields, improved purity, and enhanced safety, particularly for high-risk chemical reactions like nitration and hydrogenation that are sometimes used in the synthesis of related aminoacetophenone structures. google.com Another avenue involves investigating novel catalytic systems. For instance, the use of copper(I) iodide as a catalyst for nucleophilic amination has been described, but further research could uncover more efficient and environmentally benign catalysts to facilitate the introduction of the amino group.

Furthermore, Diversity-Oriented Synthesis (DOS) presents a powerful strategy for generating libraries of structurally diverse molecules from a common starting block like an aminoacetophenone. mdpi.comnih.gov This approach allows for the rapid exploration of chemical space to identify novel compounds with interesting biological activities. mdpi.com Future work could apply DOS principles starting from this compound to create a wide array of analogues for screening.

Recent advancements in understanding reaction mechanisms, such as those involving HCOOH-catalyzed hydration and amination, could also inspire new synthetic strategies for amino-containing compounds. nih.gov Applying these fundamental insights could lead to the development of entirely new, more direct pathways to this compound and its derivatives. nih.gov

Discovery of New Biological Targets and Mechanisms

The derivatives of substituted acetophenones have shown a broad range of biological activities, suggesting that the this compound scaffold has the potential to interact with a variety of biological targets. While it is known as an important intermediate for antifungal agents like ketoconazole, its potential extends far beyond this application. patsnap.com

Future research will focus on screening derivatives against a wider range of biological targets. For example, derivatives of 2,4-dihydroxyacetophenone have been identified as potent inhibitors of phosphodiesterase-1 (PDE-1) and -3 (PDE-3), enzymes implicated in cardiovascular and neurological disorders. nih.gov This suggests that analogues of this compound could be investigated for similar activities.

Another promising area is in cancer research. Anoctamin 1 (ANO1), a calcium-activated chloride channel, is overexpressed in several cancers, and its inhibition can reduce cancer cell proliferation and migration. nih.gov Given that derivatives of other substituted acetophenones have been developed as potent and selective ANO1 inhibitors, it is plausible that novel analogues of this compound could be designed to target this channel, offering a new strategy for cancer treatment. nih.gov Additionally, aminoflavone derivatives, which can be synthesized from aminoacetophenones, have been investigated as cyclin-dependent kinase (CDK) inhibitors for cancer therapy. nih.gov

The structural similarity of this compound derivatives to natural products like chalcones, flavones, and coumarins opens up possibilities for discovering new biological activities. encyclopedia.pubmdpi.com These natural product classes are known for a wide spectrum of medicinal applications, including antibacterial and anti-HIV effects. mdpi.com By using this compound as a starting block, researchers can synthesize novel analogues that mimic these natural products and potentially uncover new therapeutic applications. encyclopedia.pubmdpi.com

Design and Synthesis of Next-Generation Analogues with Improved Efficacy/Selectivity

A central theme in future research will be the rational design and synthesis of next-generation analogues of this compound with enhanced potency and target selectivity. This involves systematic structural modifications to optimize the molecule's interaction with its biological target while minimizing off-target effects.

Structure-Activity Relationship (SAR) studies will be crucial in this endeavor. By synthesizing a series of related compounds and evaluating their biological activity, researchers can identify which structural features are essential for potency and selectivity. For instance, SAR studies on ANO1 inhibitors derived from a different acetohydrazide scaffold revealed that specific substitutions led to a compound with an IC₅₀ value of 22 nM and over 1000-fold selectivity for ANO1 over ANO2. nih.gov Similar systematic studies on the this compound core could yield highly potent and selective modulators of new targets.

The synthesis of hybrid molecules is another promising strategy. By combining the 2-aminoacetophenone (B1585202) scaffold with other pharmacologically active moieties, it may be possible to create multifunctional drug candidates. The synthesis of 2-aryl-4-quinolones from aminodimethoxyacetophenones demonstrates how the core structure can be elaborated into more complex heterocyclic systems known for their anticancer potential. nih.gov Applying similar cyclization and derivatization strategies to this compound could lead to novel compounds with improved therapeutic profiles. mdpi.com

Furthermore, the introduction of different functional groups can modulate the pharmacokinetic properties of the resulting analogues. Future work will likely explore modifications to improve solubility, metabolic stability, and bioavailability, which are critical for translating a promising lead compound into a viable drug.

Advanced Computational Drug Design and Optimization

Computational methods are becoming indispensable in modern drug discovery, offering a way to accelerate the design and optimization process. Future research on this compound and its analogues will heavily rely on these in silico tools.

Molecular docking studies can be used to predict how different analogues will bind to the active site of a target protein. This allows researchers to prioritize the synthesis of compounds that are most likely to be active, saving time and resources. For example, docking investigations were used to understand the binding mechanics of bis-Schiff base derivatives of 2,4-dihydroxyacetophenone with PDE-1 and PDE-3 active sites, corroborating their inhibitory activity. nih.gov Similar computational approaches can be applied to novel targets for this compound derivatives.

Beyond simple docking, more advanced computational techniques like molecular dynamics (MD) simulations can provide a deeper understanding of the dynamic interactions between a ligand and its target protein over time. This can help in refining the design of analogues to achieve optimal binding affinity and selectivity.

In addition to target-based design, computational tools can also predict the absorption, distribution, metabolism, and excretion (ADME) properties of new analogues. nih.gov By identifying potential liabilities early in the design phase, researchers can make modifications to improve the drug-like properties of their compounds, increasing the probability of success in later stages of development.

Sustainable Synthesis and Green Chemistry Approaches

The pharmaceutical industry is increasingly focusing on sustainable development and the principles of green chemistry to minimize its environmental impact. rsc.orgmdpi.com Future research on the synthesis of this compound and its derivatives will need to incorporate these principles. unife.itajpsonline.com

A key goal is to reduce the use of hazardous reagents and solvents. mdpi.com Traditional methods, such as Friedel-Crafts acylation, often use stoichiometric amounts of aluminum trichloride (B1173362), which generates significant waste. patsnap.com Future research could focus on developing catalytic Friedel-Crafts reactions or alternative acylation methods that are more environmentally benign. The replacement of hazardous solvents like N,N-dimethylformamide (DMF) with greener alternatives such as ethyl acetate (B1210297) is another important target. unibo.it

Improving atom economy and reducing process mass intensity (PMI) are also central to green chemistry. unibo.it This can be achieved by designing synthetic routes with fewer steps and minimizing the need for purification through techniques like work-up-free, one-pot protocols. unibo.it The development of continuous manufacturing processes, potentially using reactive distillation, can also simplify production technology and reduce catalyst consumption. google.com

Solvent-free synthesis methods, such as mechanochemical grinding, represent another promising green chemistry approach that reduces waste and environmental impact. mdpi.com Exploring the application of such techniques to the synthesis of this compound could lead to significantly more sustainable manufacturing processes. By integrating green chemistry principles from the outset, the development of new drugs based on this scaffold can be both economically and environmentally sustainable. rsc.org

Q & A

Q. What are the key physicochemical properties of 2-Amino-2',4'-dichloroacetophenone, and how do they influence experimental design?

The compound’s molecular formula (C₈H₇Cl₂NO ) and molecular weight (220.06 g/mol) are critical for stoichiometric calculations in synthesis. Its melting point (162–166°C) and solubility profile (likely polar aprotic solvents like DMF or acetone) dictate purification methods such as recrystallization or column chromatography . Stability under varying pH and temperature conditions should be assessed via thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to optimize storage (e.g., 2–8°C for hygroscopic derivatives) .

Q. What synthetic routes are reported for this compound, and what are their limitations?

A common approach involves Friedel-Crafts acylation of 2,4-dichloroaniline with chloroacetyl chloride, followed by amination. However, competing side reactions (e.g., over-halogenation) necessitate precise temperature control (0–5°C) and catalytic Lewis acids like AlCl₃ . Alternative routes using Ullmann coupling or Buchwald-Hartwig amination may improve regioselectivity but require palladium catalysts, increasing cost .

Q. How can researchers confirm the purity and structural integrity of this compound?

Combine HPLC (C18 column, acetonitrile/water mobile phase) for purity assessment (>95%) with spectroscopic techniques:

- ¹H/¹³C NMR (δ ~2.5 ppm for acetophenone methyl group; aromatic protons at δ 6.8–7.5 ppm) .

- FT-IR (C=O stretch ~1680 cm⁻¹; N–H bend ~1600 cm⁻¹) .

- HRMS (ESI+) for molecular ion confirmation (m/z 221.0024 [M+H]⁺) .

Advanced Research Questions

Q. How do steric and electronic effects of the 2-amino and dichloro substituents influence reactivity in cross-coupling reactions?

The electron-withdrawing Cl groups at the 2' and 4' positions deactivate the aromatic ring, reducing electrophilic substitution reactivity. However, the amino group at the 2-position acts as an ortho-directing group, facilitating regioselective Suzuki-Miyaura couplings with aryl boronic acids. Computational studies (DFT at B3LYP/6-31G*) reveal lowered LUMO energy at the acetophenone carbonyl, enhancing nucleophilic attack in Schiff base formation .

Q. What strategies mitigate contradictions in reported spectroscopic data for this compound?

Q. How can computational modeling predict the compound’s behavior in catalytic systems?

Molecular docking (AutoDock Vina) and MD simulations (GROMACS) can model interactions with enzymes like cytochrome P450, predicting metabolic pathways. QSAR studies using Gaussian09 optimize substituent effects on bioavailability .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

Racemization at the amino group occurs under heating (>80°C) or acidic conditions. Use chiral auxiliaries (e.g., Evans oxazolidinones) or enzymatic resolution (lipases) to preserve stereochemistry. Process analytical technology (PAT) tools, like in-situ FTIR, monitor reaction progress in real-time .

Methodological Considerations

Q. How should researchers handle discrepancies in reported melting points?

Variations (e.g., 162–166°C vs. 158–160°C) may stem from polymorphic forms or residual solvents. Perform DSC to identify polymorphs and recrystallize from ethanol/water (7:3 v/v) to isolate the thermodynamically stable form .